Methaniazide

Overview

Description

Methaniazide, also known by its brand name Neotizide, is an antibiotic that was historically used in the treatment of tuberculosis . It is a derivative of methanesulfonic acid and isoniazid, which is another well-known antituberculosis drug . This compound acts as a prodrug of isonicotinic acid, similar to isoniazid and acetylisoniazid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methaniazide is synthesized through the reaction of isoniazid with methanesulfonic acid . The reaction typically involves the formation of a mesylate group at the same position as the acetyl group in acetylisoniazid . The compound is often used in its sodium salt form .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same reaction principles as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Methaniazide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Methaniazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on bacterial growth and metabolism.

Medicine: Studied for its potential use in treating various bacterial infections, particularly tuberculosis.

Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.

Mechanism of Action

Methaniazide acts as a prodrug of isonicotinic acid, which is formed through metabolic processes in the body . The compound targets bacterial enzymes involved in cell wall synthesis, leading to the inhibition of bacterial growth and replication . The mesylate group in this compound plays a crucial role in its mechanism of action, similar to the acetyl group in acetylisoniazid .

Comparison with Similar Compounds

Isoniazid: A widely used antituberculosis drug that also acts as a prodrug of isonicotinic acid.

Acetylisoniazid: Another derivative of isoniazid with similar properties and mechanisms of action.

Thioacetazone: Often used in combination with methaniazide for enhanced antituberculosis effects.

Uniqueness of this compound: this compound is unique due to its specific mesylate group, which differentiates it from other isoniazid derivatives. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

Biological Activity

Methaniazide, a compound primarily used in the treatment of tuberculosis, has garnered attention for its biological activity beyond its primary therapeutic applications. This article delves into various aspects of this compound's biological effects, including its pharmacological properties, potential side effects, and relevant case studies that highlight its impact on human health.

This compound is a derivative of isoniazid, a well-known antitubercular agent. Its chemical structure allows it to inhibit the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis. This mechanism is similar to that of isoniazid, but this compound exhibits unique pharmacokinetic properties that may influence its efficacy and safety profile.

Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against Mycobacterium tuberculosis. In vitro studies have shown that it effectively reduces bacterial load in culture systems. The minimum inhibitory concentration (MIC) values for this compound have been reported to be comparable to those of other first-line antitubercular drugs, indicating its potential as a viable treatment option.

Side Effects and Toxicity

Despite its efficacy, this compound is associated with several side effects. A notable case involved a patient who developed bilateral uveitis after concurrent administration of this compound with rifabutin and other antitubercular agents. The ocular inflammation improved upon discontinuation of rifabutin but highlighted the need for careful monitoring when combining these medications .

Case Studies

-

Case Study on Ocular Toxicity :

- Patient Profile : A 40-year-old HIV-positive male undergoing treatment for pulmonary tuberculosis.

- Treatment Regimen : Included this compound (500 mg/day), rifabutin (300 mg/day), pyrazinamide (1500 mg/day), and ethambutol (800 mg/day).

- Outcome : The patient developed left-eye panuveitis, which resolved after discontinuing rifabutin while continuing with this compound. This case underscores the importance of recognizing potential drug interactions and side effects in patients receiving multiple therapies .

-

Pharmacokinetic Studies :

- Research indicates that this compound's absorption and metabolism can be influenced by concomitant medications, leading to variations in plasma levels and therapeutic outcomes. Studies suggest that the presence of other drugs may alter the pharmacokinetics of this compound, necessitating dose adjustments to avoid toxicity .

Research Findings

Recent studies have focused on the metabolic pathways involving this compound and its metabolites. For instance, investigations into how this compound is processed in the liver reveal that its metabolites retain some biological activity, potentially contributing to both therapeutic effects and side effects. Understanding these metabolic processes is crucial for optimizing treatment regimens involving this compound.

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis; MIC values comparable to isoniazid. |

| Ocular Toxicity | Case reports indicate potential for uveitis when combined with rifabutin. |

| Metabolic Activity | Metabolites exhibit biological activity; further research needed on implications. |

Properties

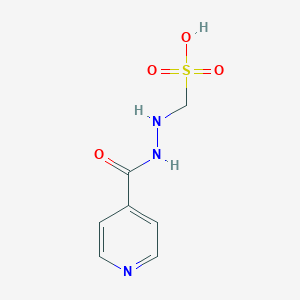

IUPAC Name |

[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14/h1-4,9H,5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZQCROBCYNTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3804-89-5 (hydrochloride salt) | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048248 | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13447-95-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(sulfomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13447-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methaniazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8S7ZES0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.